Tridodecyl phosphite

Description

Properties

IUPAC Name |

tridodecyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIIAEVMQHEPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051988 | |

| Record name | Tridodecyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | Phosphorous acid, tridodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3076-63-9 | |

| Record name | Trilauryl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3076-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trilauryl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003076639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilauryl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tridodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridodecyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridodecyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILAURYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1059P65QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tridodecyl phosphite chemical structure and properties

An In-Depth Technical Guide to Tridodecyl Phosphite: Structure, Properties, and Applications

Introduction

Tridodecyl phosphite (TDDP), also widely known as trilauryl phosphite (TLP), is an organophosphorus compound of significant industrial importance. It functions primarily as a secondary antioxidant and processing stabilizer for a wide range of polymeric materials. As a member of the trialkyl phosphite family, its ability to decompose hydroperoxides—harmful byproducts of oxidative degradation—makes it an indispensable additive for enhancing the longevity and maintaining the integrity of plastics, rubbers, and lubricants.[1] This guide provides a comprehensive technical overview of tridodecyl phosphite, intended for researchers, scientists, and professionals in drug development and polymer chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, mechanism of action, and key applications, grounded in established scientific principles and field-proven insights.

Chemical Identity and Structure

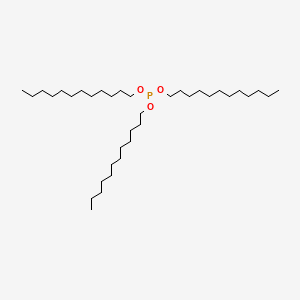

Tridodecyl phosphite is an ester of phosphorous acid, characterized by a central phosphorus atom bonded to three dodecyl groups through oxygen bridges.[2]

Nomenclature and Isomer Clarification: It is crucial to distinguish between different isomers that are sometimes used interchangeably in industrial contexts:

-

Tridodecyl Phosphite (Tri-n-dodecyl phosphite) / Trilauryl Phosphite: This refers to the ester formed from n-dodecanol (lauryl alcohol). Its chemical formula is C₃₆H₇₅O₃P.[3]

-

Triisodecyl Phosphite: This is an isomer with the formula C₃₀H₆₃O₃P, derived from isodecanol.[4][5]

-

Triisotridecyl Phosphite: Another common industrial phosphite stabilizer, this compound has the formula C₃₉H₈₁O₃P and is derived from isotridecanol.[6][7][8]

This guide will focus on tridodecyl phosphite (CAS No. 3076-63-9) .

Chemical Structure: The structure consists of a central phosphorus (III) atom linked to three dodecoxy groups.

Caption: Chemical structure of tridodecyl phosphite.

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tridodecyl phosphite[3] |

| Synonyms | Trilauryl phosphite, Phosphorous acid, tridodecyl ester[3][9] |

| CAS Number | 3076-63-9[3] |

| Molecular Formula | C₃₆H₇₅O₃P[3][10] |

| Molecular Weight | 586.97 g/mol [11] |

| InChI Key | IVIIAEVMQHEPAY-UHFFFAOYSA-N[3][11] |

| SMILES String | CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OCCCCCCCCCCCC[3][10] |

Physicochemical and Spectral Properties

Tridodecyl phosphite is a high molecular weight phosphite, which contributes to its low volatility and high permanence within polymer matrices.[1] Its long alkyl chains render it highly lipophilic, ensuring excellent solubility in organic solvents and polymer melts but poor solubility in water.[2][6]

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | >300°C (decomposes) | [6] |

| Density | 0.89 g/mL at 25°C | [12] |

| Refractive Index (n20/D) | ~1.461 | [12] |

| Flash Point | >200°C | [6] |

| Water Solubility | Insoluble (1.9E-7 g/L at 25°C, calculated) | [13] |

| LogP | 13.2 (indicates high lipophilicity) | [2] |

Spectral Data

-

¹³C NMR: Spectral data for tridodecyl phosphite is available and can be used for structural confirmation.[11] The spectrum would show characteristic peaks for the twelve distinct carbons of the dodecyl chains, with shifts influenced by their proximity to the oxygen atom.

-

³¹P NMR: As an organophosphorus compound, ³¹P NMR is a critical analytical tool. Trialkyl phosphites typically exhibit a characteristic chemical shift in the region of +130 to +140 ppm. Upon oxidation to the corresponding phosphate, this signal shifts significantly to approximately 0 to -20 ppm.

-

FT-IR: The infrared spectrum would be dominated by strong C-H stretching vibrations from the alkyl chains. Key functional group absorptions include P-O-C stretching bands. The absence of a P=O stretch (around 1250-1300 cm⁻¹) confirms the phosphite (P(III)) oxidation state, while the absence of a broad O-H band indicates a lack of hydrolysis.

Synthesis and Manufacturing

The industrial synthesis of tridodecyl phosphite, like other trialkyl phosphites, is typically achieved through the reaction of phosphorus trichloride (PCl₃) with the corresponding alcohol, in this case, dodecanol (lauryl alcohol).[14] The reaction is performed in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the hydrochloric acid (HCl) byproduct.[15][16]

Generalized Synthesis Protocol

-

Reactor Setup: A clean, dry, nitrogen-purged reactor is charged with dodecanol and an inert solvent (e.g., toluene or petroleum ether).

-

Addition of Acid Scavenger: A stoichiometric amount of a tertiary amine is added to the reactor.

-

Controlled Addition of PCl₃: Phosphorus trichloride, dissolved in the same inert solvent, is added dropwise to the alcohol/amine mixture under vigorous stirring. The temperature is carefully controlled, often at reduced temperatures, as the reaction is highly exothermic.[16]

-

Reaction Completion: After the addition is complete, the mixture is allowed to react for several hours, sometimes with gentle warming, to ensure full conversion.

-

Filtration: The byproduct, an amine hydrochloride salt, precipitates and is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude tridodecyl phosphite is then purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Caption: Generalized workflow for the synthesis of tridodecyl phosphite.

Mechanism of Action: Secondary Antioxidant

Polymers degrade via a free-radical chain reaction when exposed to heat, UV light, or mechanical stress. This process generates hydroperoxides (ROOH), which are unstable and decompose to form highly reactive radicals (RO• and •OH), propagating further degradation.

Tridodecyl phosphite functions as a secondary antioxidant or hydroperoxide decomposer .[14] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, phosphites prevent chain propagation by converting harmful hydroperoxides into non-radical, stable alcohols in a stoichiometric reaction. In this process, the phosphite ester is oxidized to the corresponding phosphate ester.[14][17]

Reaction: ROOH + P(OR')₃ → ROH + O=P(OR')₃ (Hydroperoxide + Phosphite → Alcohol + Phosphate)

This action is highly synergistic with primary antioxidants. The primary antioxidant scavenges radicals to form hydroperoxides, which are then safely eliminated by the phosphite, preventing them from initiating new degradation chains.[14][18]

Caption: Role of tridodecyl phosphite in halting the polymer degradation cycle.

Industrial Applications

The combination of high molecular weight, low volatility, and excellent compatibility makes tridodecyl phosphite a versatile stabilizer in numerous applications.[2][17]

-

Polymer Stabilization: It is widely used as a processing and heat stabilizer in polymers such as polyvinyl chloride (PVC), polyethylene (PE), polypropylene (PP), acrylonitrile butadiene styrene (ABS), and polyethylene terephthalate (PET).[4][19][20] During high-temperature processing like extrusion, it prevents polymer degradation, reduces gel formation, maintains melt flow consistency, and preserves color.[4]

-

Food Contact Materials: Tridodecyl phosphite is approved for use as an antioxidant in certain non-plasticized PVC polymers intended for contact with food, with specified limitations on its concentration.[3]

-

Lubricants and Oils: It can be incorporated into lubricant formulations as an antioxidant and an extreme pressure (EP) agent.[9]

-

Chemical Intermediate: Its reactivity makes it a useful intermediate for synthesizing more complex organophosphorus compounds.[2][19]

Safety, Handling, and Toxicology

Tridodecyl phosphite is an industrial chemical that requires careful handling. According to the Globally Harmonized System (GHS), it presents several hazards.

Hazard Identification

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[13][21] |

| Eye Irritation | H319 | Causes serious eye irritation.[13][21] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[5] |

| Aquatic Hazard | H400/H410 | Very toxic to aquatic life with long-lasting effects.[13] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles with side-shields, and appropriate protective clothing.[22][23][24] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[23][24]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[23][24]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[7][20] Keep away from heat, ignition sources, and incompatible materials like oxidizing agents.[7][20] Tridodecyl phosphite is sensitive to moisture and can hydrolyze, so storage under anhydrous conditions is necessary to maintain its efficacy.[4]

Conclusion

Tridodecyl phosphite is a cornerstone secondary antioxidant in the polymer industry. Its efficacy in decomposing hydroperoxides provides critical protection during high-temperature processing and extends the service life of finished products. While its performance can be surpassed by newer, more complex phosphites in highly demanding applications, its cost-effectiveness, low volatility, and proven track record ensure its continued relevance. A thorough understanding of its chemical properties, mechanism, and handling requirements is essential for its safe and effective application in scientific research and industrial formulation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76495, Trilauryl phosphite. Retrieved from [Link]

-

BDMAEE. (2025, June 27). comparing tridodecyl phosphite with other high molecular weight phosphite antioxidants for challenging applications. Retrieved from [Link]

-

Amine Catalysts. (2025, June 30). a comparative look at tridecyl phosphite against other alkyl phosphite antioxidants for diverse polymer uses. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of Triisodecyl Phosphite. Retrieved from [Link]

-

Shanghai Ohans. (2025, June 27). comparing tridodecyl phosphite with other high molecular weight phosphite antioxidants for challenging applications. Retrieved from [Link]

-

PubChemLite. (n.d.). Tridodecyl phosphite (C36H75O3P). Retrieved from [Link]

-

Vesta Chemicals. (n.d.). Triisodecyl Phosphite - Rostabil TDP. Retrieved from [Link]

-

Vesta Chemicals. (n.d.). Tri Iso Tridecyl Phosphite - Rostabil TTDP. Retrieved from [Link]

-

Wiley Online Library. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117488, Triisodecyl phosphite. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22630279, Triisotridecyl phosphite. Retrieved from [Link]

-

SpectraBase. (n.d.). TRI-DODECYL-PHOSPHITE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]

-

Vinati Organics. (2023, September 15). Difference Between Phosphite Antioxidants and Phenolic Antioxidants. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for phosphite antioxidants synthesized with phosphorus trichloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2012046114A1 - Preparing higher trialkyl phosphites.

-

NIST. (n.d.). Phosphorous acid, tris(decyl) ester. Retrieved from [Link]

- Google Patents. (n.d.). US5710307A - Process for the production of trialkyl phosphites.

-

Organic Syntheses. (n.d.). triethyl phosphite. Retrieved from [Link]

Sources

- 1. cyclohexylamine.net [cyclohexylamine.net]

- 2. Tridodecyl phosphite (3076-63-9) for sale [vulcanchem.com]

- 3. Trilauryl phosphite | C36H75O3P | CID 76495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Triisodecyl phosphite | C30H63O3P | CID 117488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bdmaee.net [bdmaee.net]

- 7. Tri Iso Tridecyl Phosphite | CAS: 77745-66-5 | REACH registered [vestachem.com]

- 8. Triisotridecyl phosphite | C39H81O3P | CID 22630279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. parchem.com [parchem.com]

- 10. PubChemLite - Tridodecyl phosphite (C36H75O3P) [pubchemlite.lcsb.uni.lu]

- 11. spectrabase.com [spectrabase.com]

- 12. TRIS(TRIDECYL) PHOSPHITE | 68610-62-8 [chemicalbook.com]

- 13. CAS # 3076-63-9, Tri-n-dodecyl phosphite - chemBlink [chemblink.com]

- 14. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

- 18. researchgate.net [researchgate.net]

- 19. TRIDECYL PHOSPHITE | 2929-86-4 [chemicalbook.com]

- 20. Triisodecyl Phosphite | CAS: 25448-25-3) | Vesta Chemicals bv [vestachem.com]

- 21. Page loading... [wap.guidechem.com]

- 22. echemi.com [echemi.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. pfaltzandbauer.com [pfaltzandbauer.com]

Synthesis and reaction mechanism of tridodecyl phosphite

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of Tridodecyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridodecyl phosphite (TDP) is a versatile organophosphorus compound with significant applications as a secondary antioxidant and stabilizer in various organic materials. This guide provides a comprehensive overview of the synthesis of tridodecyl phosphite, detailing the prevalent synthetic methodologies and the critical parameters influencing the reaction. Furthermore, it elucidates the intricate reaction mechanisms through which TDP exerts its stabilizing effects, primarily by decomposing hydroperoxides. This document is intended to serve as a technical resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Tridodecyl Phosphite

Tridodecyl phosphite, with the chemical formula P(OC₁₂H₂₅)₃, is a high molecular weight phosphite antioxidant.[1] These antioxidants are crucial additives in polymeric materials to combat oxidative degradation, a process that can lead to discoloration, embrittlement, and overall loss of mechanical integrity over time. Unlike primary antioxidants (e.g., hindered phenols) that directly scavenge free radicals, secondary antioxidants like TDP function by decomposing hydroperoxides, which are unstable intermediates formed during oxidation.[2] This preventative action is vital for preserving the long-term stability and performance of materials such as plastics, rubbers, and lubricants.[1] The high molecular weight of tridodecyl phosphite imparts low volatility and excellent compatibility with a wide range of polymers, making it a preferred choice in high-temperature processing applications.

Synthesis of Tridodecyl Phosphite: A Mechanistic Approach

The most common and industrially scalable method for synthesizing tridodecyl phosphite involves the reaction of phosphorus trichloride (PCl₃) with dodecanol (C₁₂H₂₅OH).[3] This reaction is typically carried out in the presence of a tertiary amine, which acts as a hydrogen chloride (HCl) scavenger.[4][5]

Underlying Chemistry and Rationale

The synthesis is a nucleophilic substitution reaction at the phosphorus center. The lone pair of electrons on the oxygen atom of the dodecanol molecule attacks the electrophilic phosphorus atom of PCl₃.[6][7] This is followed by the elimination of a chloride ion. This process is repeated three times to yield the final tri-substituted phosphite ester.

The overall reaction is as follows:

PCl₃ + 3 C₁₂H₂₅OH + 3 R₃N → P(OC₁₂H₂₅)₃ + 3 R₃NH⁺Cl⁻[3][4]

The use of a tertiary amine (R₃N), such as triethylamine or pyridine, is critical for driving the reaction to completion.[4][8] It neutralizes the HCl generated in each substitution step, preventing it from protonating the alcohol or reacting with the phosphite product, which could lead to undesired side reactions and a lower yield.[4][9] The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive phosphorus trichloride.[3]

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of tridodecyl phosphite. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Dodecanol (C₁₂H₂₅OH)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene (solvent)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and hotplate

-

Inert gas inlet/outlet

-

Thermometer

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere. The three-neck flask is equipped with a magnetic stir bar, a dropping funnel, a condenser with a gas outlet, and a thermometer.

-

Charging Reactants: Charge the flask with dodecanol and anhydrous toluene. Begin stirring to ensure a homogenous solution. Add triethylamine to the flask.

-

Addition of PCl₃: Slowly add phosphorus trichloride to the stirred solution via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 40°C.[10]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure complete reaction.

-

Workup: The triethylamine hydrochloride salt will precipitate out of the solution. Filter the solid salt under an inert atmosphere.

-

Purification: The filtrate, containing the tridodecyl phosphite and toluene, is then subjected to vacuum distillation to remove the solvent and any remaining volatile impurities. The final product is a colorless to pale yellow liquid.[11]

Summary of Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Dodecanol:PCl₃:Et₃N) | 3 : 1 : 3 | Ensures complete substitution on the phosphorus atom and neutralization of all generated HCl.[4] |

| Solvent | Anhydrous Toluene | Provides a medium for the reaction and helps to control the temperature. Anhydrous conditions are crucial to prevent PCl₃ hydrolysis.[5] |

| Temperature | < 40°C during addition | The reaction is exothermic; controlling the temperature prevents side reactions and ensures safety.[10] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the reaction of PCl₃ and the phosphite product with atmospheric moisture and oxygen.[8] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tridodecyl phosphite.

Reaction Mechanism of Tridodecyl Phosphite as an Antioxidant

Tridodecyl phosphite functions as a secondary antioxidant by decomposing hydroperoxides (ROOH), which are primary products of polymer oxidation. The accumulation of hydroperoxides is detrimental as their decomposition can generate highly reactive free radicals, leading to an acceleration of the degradation process.[1]

Hydroperoxide Decomposition

The key reaction involves the oxidation of the phosphite ester to a phosphate ester, with the concomitant reduction of the hydroperoxide to an alcohol.[12] The phosphorus atom in the phosphite has a lone pair of electrons and is in a +3 oxidation state, making it susceptible to oxidation to the more stable +5 state in a phosphate.

The overall reaction is:

P(OR)₃ + R'OOH → OP(OR)₃ + R'OH[12]

Where R is the dodecyl group (C₁₂H₂₅) and R' represents a polymer chain.

This reaction effectively converts reactive hydroperoxides into stable alcohols, thereby interrupting the degradation cycle.[11]

Synergistic Effects with Primary Antioxidants

Tridodecyl phosphite is often used in combination with primary antioxidants, such as hindered phenols, to achieve a synergistic stabilizing effect.[1][2] The primary antioxidant scavenges free radicals, while the phosphite decomposes the hydroperoxides that are inevitably formed. This dual-action approach provides comprehensive protection against oxidative degradation.[13]

Antioxidant Mechanism Diagram

Caption: Mechanism of hydroperoxide decomposition by tridodecyl phosphite.

Characterization Techniques

The purity and structure of the synthesized tridodecyl phosphite can be confirmed using various analytical techniques:

-

³¹P NMR Spectroscopy: This is a powerful tool for characterizing organophosphorus compounds. Tridodecyl phosphite will exhibit a characteristic chemical shift in the ³¹P NMR spectrum.[14][15] The absence of signals corresponding to starting materials or oxidized phosphate byproducts confirms the purity.

-

¹H and ¹³C NMR Spectroscopy: These techniques can be used to confirm the presence of the dodecyl alkyl chains and their attachment to the phosphorus atom through oxygen.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic P-O-C stretching vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of the product and identify any volatile impurities.

Conclusion

This guide has provided a detailed technical overview of the synthesis and reaction mechanism of tridodecyl phosphite. The synthesis via the reaction of phosphorus trichloride and dodecanol in the presence of a tertiary amine is a robust and scalable method. Understanding the underlying mechanisms of its antioxidant activity, primarily through hydroperoxide decomposition, is crucial for its effective application in stabilizing polymeric materials. The experimental protocols and mechanistic diagrams presented herein are intended to equip researchers and professionals with the necessary knowledge to synthesize and utilize this important industrial chemical.

References

- askIITians. (2025, March 4). How does phosphorus trihalide react with alcohols?

- Quora. (2023, June 14). How does phosphorus trichloride react with different organic and inorganic compounds?

- Wikipedia. (n.d.). Triethyl phosphite.

- Google Patents. (n.d.). US5710307A - Process for the production of trialkyl phosphites.

- Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.

- YouTube. (2017, December 24). Reaction of Alcohols with PCl3 and PBr3 : class 12.

- BDMAEE. (2025, June 27). comparing tridodecyl phosphite with other high molecular weight phosphite antioxidants for challenging applications.

- Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen.

- Vulcanchem. (n.d.). Tridodecyl phosphite (3076-63-9) for sale.

- Google Patents. (n.d.). US2905705A - Process for the manufacture of trialkyl phosphites.

- Taylor & Francis Online. (n.d.). THE PREPARATION OF TRIALKYL PHOSPHITES DIRECTLY FROM THE ELEMENT.

- Amine Catalysts. (2025, June 30). a comparative look at tridecyl phosphite against other alkyl phosphite antioxidants for diverse polymer uses.

- MDPI. (n.d.). The Different Effects of Organic Amines on Synthetic Metal Phosphites/Phosphates.

- ResearchGate. (n.d.). Investigation of tertiary amine and phosphite.a,b [a] Reaction conditions.

- PMC. (2020, August 13). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates.

- Guidechem. (n.d.). TRIDECYL PHOSPHITE 2929-86-4 wiki.

- Vinati Organics. (2023, September 15). Difference Between Phosphite Antioxidants and Phenolic Antioxidants.

- PMC. (n.d.). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants.

- Organic Syntheses Procedure. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer.

- Wikipedia. (n.d.). Phosphite ester.

- Chongqing Chemdad Co., Ltd. (n.d.). TRIDECYL PHOSPHITE.

- Google Patents. (n.d.). WO2012046114A1 - Preparing higher trialkyl phosphites.

- ResearchGate. (n.d.). Mechanism for phosphite antioxidants synthesized with phosphorus trichloride.

- Google Patents. (n.d.). US2863905A - Recovery and purification of trialkyl phosphites.

- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

- ChemicalBook. (n.d.). TRIS(TRIDECYL) PHOSPHITE | 68610-62-8.

- PubMed. (n.d.). Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions.

- Sci-Hub. (n.d.). 31P{1H} NMR studies of the nonoxidative chlorination of poly(1,12-dodecane phosphonate) and subsequent coordination and nucleophilic reactions.

- PMC - NIH. (n.d.). A highly efficient catalytic method for the synthesis of phosphite diesters.

- Wikipedia. (n.d.). Phosphorus trichloride.

- ResearchGate. (2024, December 3). How to remove phosphite?

- BDMAEE. (2025, July 1). broad application of tridecyl phosphite across polyolefins, pvc, and styrenic compounds.

- ChemicalBook. (n.d.). TRIDECYL PHOSPHITE | 2929-86-4.

- Google Patents. (n.d.). US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof.

- University of Arizona. (n.d.). 31 Phosphorus NMR.

- NRC Publications Archive. (n.d.). Polyethylene hydroperoxide decomposition products.

- ResearchGate. (n.d.). 31 P NMR spectroscopy resonance shifts of the phosphonate groups of...

- Journal of the Chemical Society (Resumed). (1953). Interaction of phosphorus trichloride with alcohols and with hydroxy-esters.

- UNL Digital Commons. (2019, July 17). DECOMPOSITION OF ORGANIC PEROXIDES AND HYDROGEN PEROXIDE BY THE IRON THIOLATES AND RELATED COMPLEXES.

- MPG.PuRe. (2024, March 27). Tert-butyl hydroperoxide decomposition as a descriptor for liquid-phase hydrocarbon oxidation over transition metal oxide-based catalysts: a screening study (GH-12158WP).

- Endress+Hauser. (n.d.). Formation of phosphorus trichloride from phosphorus and chlorine.

- ResearchGate. (2025, August 6). Thermal Decomposition Kinetics of Cumene Hydroperoxide.

Sources

- 1. bdmaee.net [bdmaee.net]

- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tridodecyl phosphite (3076-63-9) for sale [vulcanchem.com]

- 4. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 5. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]

- 6. How does phosphorus trihalide react with alcohols? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. TRIDECYL PHOSPHITE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. US2905705A - Process for the manufacture of trialkyl phosphites - Google Patents [patents.google.com]

- 10. WO2012046114A1 - Preparing higher trialkyl phosphites - Google Patents [patents.google.com]

- 11. bdmaee.net [bdmaee.net]

- 12. Phosphite ester - Wikipedia [en.wikipedia.org]

- 13. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]

The Sentinel of Stability: An In-depth Technical Guide to Hydroperoxide Decomposition by Tridodecyl Phosphite

Introduction: The Imperative of Hydroperoxide Neutralization in Material and Drug Integrity

In the realm of materials science and pharmaceutical development, the relentless process of oxidative degradation poses a significant threat to product longevity, efficacy, and safety. This degradation is often initiated and propagated by the formation of hydroperoxides (ROOH), highly reactive and unstable species that can trigger a cascade of deleterious reactions. The accumulation of hydroperoxides can lead to discoloration, loss of mechanical properties in polymers, and the degradation of active pharmaceutical ingredients (APIs), compromising their therapeutic window and potentially generating toxic byproducts.

To counteract this, the strategic incorporation of antioxidants is paramount. While primary antioxidants, such as hindered phenols, are effective at scavenging free radicals, they can inadvertently lead to the formation of hydroperoxides.[1] This is where secondary antioxidants, or hydroperoxide decomposers, play a critical role. Among these, tridodecyl phosphite (TDP), a trialkyl phosphite, has established itself as a cornerstone of stabilization packages due to its efficacy and favorable physical properties.

This technical guide provides a comprehensive exploration of the mechanism, kinetics, and practical considerations of hydroperoxide decomposition by tridodecyl phosphite. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this fundamental process to enhance the stability and performance of their products.

The Core Mechanism: A Stoichiometric Redox Reaction

At its heart, the decomposition of hydroperoxides by tridodecyl phosphite is a stoichiometric redox reaction. The phosphorus atom in the phosphite, being in a lower oxidation state (+3), readily reduces the hydroperoxide to a more stable alcohol. In this process, the phosphite itself is oxidized to the corresponding phosphate, where phosphorus is in the +5 oxidation state.

The overall, simplified reaction can be represented as follows:

ROOH + P(OC₁₂H₂₅)₃ → ROH + O=P(OC₁₂H₂₅)₃

Where:

-

ROOH is an organic hydroperoxide.

-

P(OC₁₂H₂₅)₃ is tridodecyl phosphite (TDP).

-

ROH is the corresponding alcohol.

-

O=P(OC₁₂H₂₅)₃ is tridodecyl phosphate.

This non-radical decomposition pathway is crucial as it prevents the formation of highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals that would otherwise arise from the thermal or light-induced homolytic cleavage of the hydroperoxide's O-O bond.[1]

Figure 1: A simplified diagram illustrating the redox reaction between tridodecyl phosphite and a hydroperoxide.

While the overall stoichiometry is straightforward, the detailed mechanism can be more complex and may be influenced by the reaction conditions and the specific structure of the hydroperoxide. Some studies on related phosphites suggest that the reaction may proceed through a transition state involving a nucleophilic attack of the phosphorus atom on the electrophilic oxygen of the hydroperoxide. For certain phosphite structures, particularly cyclic ones, the decomposition can even become catalytic, often involving acidic byproducts from hydrolysis or peroxidolysis.[2] However, for simple trialkyl phosphites like TDP, a direct, stoichiometric reaction is the predominant pathway.

Kinetics and Influencing Factors: The Dynamics of Decomposition

The rate at which tridodecyl phosphite decomposes hydroperoxides is a critical factor in its effectiveness as a stabilizer. The kinetics of this reaction are influenced by several factors:

-

Temperature: As with most chemical reactions, the rate of hydroperoxide decomposition by phosphites increases with temperature. However, the inherent thermal stability of the phosphite itself must be considered, especially at high processing temperatures used for polymers.[1]

-

Concentration of Reactants: The reaction is typically first-order with respect to both the phosphite and the hydroperoxide.[3] Therefore, increasing the concentration of TDP will lead to a faster rate of hydroperoxide decomposition.

-

Structure of the Phosphite: The efficiency of hydroperoxide reduction by organophosphorus compounds generally follows the order: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites.[2] As an alkyl phosphite, TDP is more reactive than its aromatic counterparts.

-

Solvent/Matrix: The polarity and viscosity of the medium can influence the reaction rate. In a polymer matrix, the diffusion of the reactants can become a rate-limiting step. The compatibility of TDP with the polymer is crucial for its effective distribution and function.

-

Presence of Other Additives: The interaction with other additives, particularly primary antioxidants, is a key aspect of TDP's application.

Synergism with Primary Antioxidants

Tridodecyl phosphite is rarely used in isolation. It is most effective when used in combination with a primary antioxidant, such as a hindered phenol (e.g., Irganox 1010). This synergistic relationship is fundamental to modern polymer stabilization. The primary antioxidant scavenges peroxy radicals, preventing the formation of new hydroperoxide chains, while the TDP efficiently decomposes the hydroperoxides that are inevitably formed. This dual-action approach provides comprehensive protection against oxidative degradation.

Figure 2: The synergistic action of primary and secondary antioxidants in mitigating polymer degradation.

The following table presents illustrative data on the performance of TDP, both alone and in combination with a primary antioxidant, in polypropylene, as measured by the Oxidative Induction Time (OIT). A longer OIT indicates better resistance to oxidation.

| Additive System | OIT at 200°C (minutes) |

| Unstabilized | 6 |

| 0.2% Irganox 1010 | 18 |

| 0.2% TDP | 24 |

| 0.2% TDP + 0.2% Irganox 1010 | 35 |

| Table 1: Oxidative Induction Time (OIT) of polypropylene stabilized with tridodecyl phosphite (TDP) and/or a primary antioxidant (Irganox 1010). Data is illustrative of typical performance.[4] |

Experimental Protocols for Studying Hydroperoxide Decomposition

To rigorously study the decomposition of hydroperoxides by tridodecyl phosphite, a combination of analytical techniques is required to monitor the concentration of reactants and products over time.

Protocol 1: Monitoring by ³¹P NMR Spectroscopy

Objective: To monitor the conversion of tridodecyl phosphite to tridodecyl phosphate.

Rationale: ³¹P NMR spectroscopy is a powerful tool for analyzing phosphorus-containing compounds. Tridodecyl phosphite and its oxidation product, tridodecyl phosphate, have distinct chemical shifts, allowing for their simultaneous quantification. P(III) compounds like phosphites typically resonate at a lower magnetic field (higher ppm values) compared to P(V) compounds like phosphates.[5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of a model hydroperoxide (e.g., cumene hydroperoxide) in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

-

Prepare a stock solution of tridodecyl phosphite in the same deuterated solvent.

-

In an NMR tube, combine known volumes of the hydroperoxide and phosphite stock solutions to achieve the desired initial concentrations. An internal standard (e.g., triphenyl phosphate, if its peak is well-resolved from the analyte peaks) can be added for accurate quantification.

-

-

NMR Acquisition:

-

Acquire a ³¹P{¹H} NMR spectrum at time zero. Use a sufficient relaxation delay (D1) to ensure full relaxation of the phosphorus nuclei for accurate integration (typically 5 times the longest T₁).

-

Place the NMR tube in a thermostated environment (e.g., a water bath or the NMR spectrometer's variable temperature unit) at the desired reaction temperature.

-

Acquire subsequent ³¹P{¹H} NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks corresponding to tridodecyl phosphite and tridodecyl phosphate.

-

Calculate the concentration of each species at each time point relative to the internal standard or based on the initial concentration and the relative peak areas.

-

Plot the concentration of tridodecyl phosphite versus time to determine the reaction kinetics.

-

Protocol 2: Quantification of Reactants and Products by HPLC-UV

Objective: To separate and quantify tridodecyl phosphite and other UV-active components in the reaction mixture.

Rationale: High-Performance Liquid Chromatography (HPLC) with a UV detector is a versatile technique for separating and quantifying components in a mixture. While tridodecyl phosphite itself may have a weak UV chromophore, this method is particularly useful if the hydroperoxide or other reactants/products are UV-active, or for separating the phosphite from other additives in a complex formulation.[6][7]

Step-by-Step Methodology:

-

Method Development:

-

Column Selection: A reverse-phase C18 column is typically suitable for separating non-polar to moderately polar organic molecules.

-

Mobile Phase Selection: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Wavelength Selection: Determine the optimal UV wavelength for detection of the analytes of interest by acquiring a UV spectrum.

-

-

Sample Preparation:

-

Set up the reaction in a suitable solvent at a controlled temperature.

-

At specified time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by rapid cooling or dilution).

-

Dilute the aliquot with the mobile phase to a concentration within the calibrated range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared sample.

-

Run the gradient program and collect the chromatogram.

-

-

Data Analysis:

-

Identify the peaks corresponding to the reactants and products based on their retention times, which are determined by running standards.

-

Construct a calibration curve for each analyte by injecting solutions of known concentrations.

-

Quantify the concentration of each component in the reaction mixture at different time points by comparing their peak areas to the calibration curve.

-

Protocol 3: Determination of Hydroperoxide Concentration by Iodometric Titration

Objective: To measure the concentration of unreacted hydroperoxide in the reaction mixture.

Rationale: Iodometric titration is a classic and reliable method for determining the concentration of oxidizing agents, including hydroperoxides. The hydroperoxide oxidizes iodide ions (I⁻) to iodine (I₂), which is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃).[8][9]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a saturated solution of potassium iodide (KI) in isopropanol.

-

Prepare a standard solution of sodium thiosulfate (e.g., 0.1 N).

-

Prepare a starch indicator solution.

-

The reaction solvent is typically a mixture of acetic acid and isopropanol.

-

-

Titration Procedure:

-

At specific time points, take a known volume or weight of the reaction mixture and place it in an Erlenmeyer flask.

-

Add the acetic acid/isopropanol solvent mixture.

-

Add the saturated KI solution. Swirl the flask and allow it to stand in the dark for a few minutes to ensure complete reaction between the hydroperoxide and iodide.

-

Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution turns a pale straw color.

-

Add a few drops of the starch indicator solution. The solution will turn a deep blue/black color.

-

Continue the titration dropwise until the blue color disappears.

-

-

Calculation:

-

Calculate the concentration of hydroperoxide using the stoichiometry of the reactions and the volume and concentration of the sodium thiosulfate solution used.

-

Figure 3: Experimental workflow for studying the kinetics of hydroperoxide decomposition by tridodecyl phosphite.

Potential Side Reactions and Considerations

While the primary reaction is the reduction of hydroperoxides, other reactions can occur, particularly under certain conditions:

-

Hydrolysis: Phosphite esters are susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. The hydrolysis of tridodecyl phosphite would produce dodecanol and phosphorous acid derivatives. This can reduce the concentration of the active antioxidant.

-

Radical-Induced Decomposition: Although the primary mechanism is non-radical, under conditions of high radical flux, some phosphites can react with alkylperoxyl radicals.[10] This can lead to a more complex mixture of products.

-

Reaction with Other Additives: The compatibility and potential reactions with other components of a formulation, such as fillers, pigments, or other stabilizers, should be considered.

Conclusion: A Versatile Tool for Enhancing Stability

Tridodecyl phosphite is a highly effective secondary antioxidant that plays a crucial role in protecting a wide range of materials from oxidative degradation. Its primary function is the efficient, non-radical decomposition of hydroperoxides, converting them into stable alcohols. This action is synergistic with primary antioxidants, providing a robust and comprehensive stabilization system.

A thorough understanding of the reaction mechanism, kinetics, and the factors that influence them is essential for optimizing the use of tridodecyl phosphite in various applications. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify the performance of this important stabilizer, ultimately leading to the development of more durable and reliable products. By leveraging the principles and methodologies discussed herein, scientists and professionals can continue to harness the power of tridodecyl phosphite as a sentinel of stability in their formulations.

References

-

Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Advanced Industrial and Engineering Polymer Research. Available at: [Link]

-

Mechanisms of antioxidant action: products of the reaction between hydroperoxides and o-phenylene phosphites. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Broad application of tridecyl phosphite across polyolefins, pvc, and styrenic compounds. BDMAEE. Available at: [Link]

- Study of the effect of natural antioxidants in polyethylene: Performance of β-carotene.

-

Action Mechanisms of Phosphite and Phosphonite Stabilizers. ACS Publications. Available at: [Link]

-

Determination of Polymer Additives-Antioxidants and Ultraviolet (UV) Absorbers by High-Performance Liquid Chromatography Coupled with UV Photodiode Array Detection in Food Simulants. ResearchGate. Available at: [Link]

-

Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. ResearchGate. Available at: [Link]

-

Iodometric Determination of Hydroperoxides in Hydrocarbon Autoxidation Reactions Using Triphenylphosphine Solution as a Titrant: A New Protocol. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. National Institutes of Health. Available at: [Link]

-

Evaluation of the reactivity of superoxide radicals with phosphite by direct and indirect kinetic methods. ResearchGate. Available at: [Link]

-

Designing Antioxidant and Antimicrobial Polyethylene Films with Bioactive Compounds/Clay Nanohybrids for Potential Packaging Applications. MDPI. Available at: [Link]

- Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst. Google Patents.

-

Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection. Agilent. Available at: [Link]

-

The functional mechanisms of phosphite and its applications in crop plants. Frontiers in Plant Science. Available at: [Link]

-

Determination of antioxidants and UV- stabilizers in the environment. Diva-portal.org. Available at: [Link]

-

Rearrangements of organic peroxides and related processes. National Institutes of Health. Available at: [Link]

-

Iodometric Titration. USP Technologies. Available at: [Link]

-

Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. National Institutes of Health. Available at: [Link]

-

31 Phosphorus NMR. NMR-Service.com. Available at: [Link]

-

Thermal Decomposition Kinetics of Cumene Hydroperoxide. ResearchGate. Available at: [Link]

-

HYDROGEN PEROXIDE - Concentration Determination 0.1-5% Technical Data Sheet. Solvay. Available at: [Link]

-

Processing Stabilization of Polyethylene with Grape Peel Extract: Effect of Extraction Technology and Composition. MDPI. Available at: [Link]

-

Quantitative studies of hydroperoxide reduction by prostaglandin H synthase. Reducing substrate specificity and the relationship of peroxidase to cyclooxygenase activities. PubMed. Available at: [Link]

-

Kinetics of acid-catalyzed cleavage of cumene hydroperoxide. PubMed. Available at: [Link]

-

Analytical Solutions for Analysis of Polymer Additives. Shimadzu. Available at: [Link]

-

Development of Sustainable Polyethylene Formulations with Antioxidant Functionality Using Loquat Byproducts as Additives. ResearchGate. Available at: [Link]

-

Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. Available at: [Link]

-

Role of phosphite in plant growth and development. OMEX. Available at: [Link]

-

Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing. Available at: [Link]

-

Following the Decomposition of Hydrogen Peroxide in On-Site Mixture Explosives: Study of the Effect of the Auxiliary Oxidising Agent and Binder. National Institutes of Health. Available at: [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

-

tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal. Available at: [Link]

-

The kinetics of cumene hydroperoxide degradation catalyzed by phenol sulfides: Computer simulation. ResearchGate. Available at: [Link]

-

phenol from cumene hydroperoxide acid cleavage: reaction kinetics and industrial plant simulation. ResearchGate. Available at: [Link]

-

Catalytic Decomposition of Hydrogen Peroxide on Iron Oxide: Kinetics, Mechanism, and Implications. ResearchGate. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. bdmaee.net [bdmaee.net]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. usptechnologies.com [usptechnologies.com]

- 9. solvay.com [solvay.com]

- 10. Mechanisms of antioxidant action: products of the reaction between hydroperoxides and o-phenylene phosphites - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Physical and chemical characteristics of tridodecyl phosphite

An In-depth Technical Guide to the Physical and Chemical Characteristics of Tridodecyl Phosphite

Abstract

Tridodecyl phosphite (TDP), also known as trilauryl phosphite, is a high molecular weight organophosphorus compound widely recognized for its role as a secondary antioxidant and thermal stabilizer in various polymeric systems. This guide provides a comprehensive overview of the core physical and chemical characteristics of tridodecyl phosphite, tailored for researchers, scientists, and professionals in drug development and material science. We will explore its chemical structure, key physical properties, and fundamental reactivity, including its nucleophilic nature, susceptibility to hydrolysis, and its mechanism as a peroxide scavenger. Furthermore, this document details standardized experimental protocols for evaluating its hydrolytic stability and purity, offering practical insights for its application and analysis. The information presented is grounded in authoritative sources to ensure scientific integrity and support advanced research and development activities.

Chemical Identity and Structure

Tridodecyl phosphite is a trialkyl phosphite ester, an organic compound derived from phosphorous acid.[1] It consists of a central trivalent phosphorus atom bonded to three dodecyloxy groups.

-

IUPAC Name : tridodecyl phosphite[2]

-

Synonyms : Trilauryl phosphite, Phosphorous acid, tridodecyl ester[2][3]

-

CAS Number : 3076-63-9[2]

-

Molecular Formula : C₃₆H₇₅O₃P[2]

The molecular structure is characterized by a central phosphorus (III) core with a lone pair of electrons, which is fundamental to its chemical reactivity. The three long, nonpolar dodecyl (or lauryl) chains dominate its physical properties, rendering the molecule highly lipophilic.

Caption: Chemical Structure of Tridodecyl Phosphite.

Physical Properties

The physical characteristics of tridodecyl phosphite are largely dictated by its high molecular weight and the presence of the long alkyl chains. These properties are critical for its handling, processing, and application, particularly its incorporation into non-aqueous systems like polymer matrices.

| Property | Value | Source(s) |

| Molecular Weight | 586.96 g/mol | [3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [5][6] |

| Boiling Point | 191.4°C at 760 mmHg | [4] |

| Density | ~0.89 g/mL at 25 °C | [7] |

| Solubility | Insoluble in water (1.9 x 10⁻⁷ g/L at 25 °C) | [8] |

| LogP (Octanol/Water) | 13.2 (Calculated) | [4] |

| Refractive Index | ~1.461 at 20 °C | [7] |

The extremely low water solubility and high LogP value underscore its hydrophobic nature, making it highly compatible with organic polymers and lubricants but incompatible with aqueous systems.[4][8]

Chemical Properties and Reactivity

The chemistry of tridodecyl phosphite revolves around the trivalent phosphorus atom, which possesses a lone pair of electrons, making it nucleophilic and easily oxidized.[1]

Antioxidant Mechanism

Tridodecyl phosphite functions as a secondary antioxidant, also known as a hydroperoxide decomposer. In polymeric materials exposed to heat or UV radiation, unstable hydroperoxides (ROOH) are formed. TDP scavenges these species, preventing them from decomposing into destructive free radicals. This process involves the oxidation of the phosphite ester (P(III)) to a more stable phosphate ester (P(V)).[1][9] This preventative mechanism is crucial for maintaining the integrity and color stability of the polymer during high-temperature processing.[5][9]

Hydrolysis

A critical aspect of phosphite ester chemistry is its sensitivity to moisture.[5] Tridodecyl phosphite can undergo hydrolysis, especially in the presence of acidic or basic catalysts, to yield dodecanol and phosphorous acid.[5][10]

Reaction: (C₁₂H₂₅O)₃P + 3H₂O → 3C₁₂H₂₅OH + P(OH)₃

This reaction is generally undesirable in polymer applications, as the generated acids can catalyze further degradation of the polymer or corrode processing equipment.[11] However, the high molecular weight and steric hindrance provided by the dodecyl groups give tridodecyl phosphite relatively good hydrolytic stability compared to lower molecular weight phosphites.[9][12]

Caption: The Hydrolysis Pathway of Tridodecyl Phosphite.

Nucleophilic Reactions

The lone pair of electrons on the phosphorus atom makes tridodecyl phosphite a competent nucleophile.[1][13] It can participate in various organic reactions, such as the Appel reaction for converting alcohols to alkyl halides, where it acts as a key intermediate.[14] This reactivity makes it a useful reagent in certain specialized organic syntheses.

Experimental Protocols

To ensure the quality and performance of tridodecyl phosphite in sensitive applications, rigorous testing is required. The following protocols describe methods for determining its hydrolytic stability and purity via titration.

Protocol: Determination of Hydrolytic Stability

This protocol is designed to assess the resistance of tridodecyl phosphite to hydrolysis under accelerated conditions. The underlying principle is that hydrolysis releases phosphorous acid, which can be quantified by titration with a standardized base.

Methodology:

-

Sample Preparation: Accurately weigh 10.0 g of tridodecyl phosphite into a 250 mL round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add 50 mL of a 95:5 (v/v) mixture of isopropanol and deionized water to the flask. The isopropanol acts as a co-solvent to facilitate mixing.

-

Incubation: Place the flask in a thermostatically controlled water bath set to 80°C. Allow the mixture to reflux for a specified period (e.g., 24, 48, or 72 hours). A control sample should be prepared and kept at room temperature.

-

Titration:

-

After the incubation period, cool the flask to room temperature.

-

Add 3-5 drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH) until a persistent endpoint color is observed.

-

-

Calculation: The amount of acid generated (as phosphorous acid) is calculated based on the volume of NaOH consumed. Higher consumption of NaOH indicates lower hydrolytic stability.

Causality: This accelerated aging test simulates long-term exposure to humid conditions. The choice of elevated temperature (80°C) significantly increases the reaction rate, allowing for a practical assessment timeframe. The titration directly measures the acidic by-product, providing a quantitative measure of degradation.

Protocol: Purity Assay by Iodine Titration

This method determines the concentration of active phosphite (P(III)) based on its quantitative oxidation by iodine in a neutral medium.[15]

Methodology:

-

Sample Preparation: Accurately weigh approximately 1.0 g of tridodecyl phosphite into a 250 mL iodine flask. Dissolve the sample in 50 mL of a suitable solvent, such as toluene or isopropanol.

-

Buffer Addition: Add 20 mL of a neutral phosphate buffer solution (pH 6.8) to maintain the pH during the reaction.[15]

-

Titration:

-

Add a precise excess volume of a standardized 0.1 M iodine (I₂) solution to the flask. Stopper the flask, swirl to mix, and allow it to react in the dark for 15-20 minutes.

-

The reaction is: (RO)₃P + I₂ + H₂O → (RO)₃PO + 2HI

-

-

Back-Titration:

-

Titrate the excess, unreacted iodine with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution.

-

As the yellow-brown color of the iodine fades to a pale yellow, add 1-2 mL of a starch indicator solution. The solution will turn dark blue.

-

Continue the titration with sodium thiosulfate until the blue color disappears completely.

-

-

Calculation: The amount of phosphite is calculated by determining the amount of iodine consumed in the reaction (initial iodine minus excess iodine).

Causality: This redox titration is a classic and reliable method for quantifying reducing agents like phosphites. The back-titration approach is used because the primary reaction with iodine can be slow; allowing it to proceed to completion with an excess of reagent ensures accuracy.

Applications in Research and Drug Development

While the primary industrial application of tridodecyl phosphite is in polymers, its properties are relevant to the pharmaceutical and research sectors.[1][2][6] Phosphorus-containing compounds are a significant class of therapeutic agents, often used as prodrugs to improve bioavailability or as analogues of biological molecules.[16][17]

-

Polymer-Based Drug Delivery: In the development of drug-eluting medical devices or controlled-release formulations using polymers like PVC or polyurethanes, TDP can be used to ensure the stability of the polymer matrix during sterilization and storage, thereby protecting the integrity of the final product.

-

Synthesis Intermediate: As a phosphitylating agent, it can be used in the synthesis of more complex organophosphorus compounds, which are explored for various therapeutic applications.[14][16][18]

Safety and Handling

Based on available Safety Data Sheets (SDS), tridodecyl phosphite is classified as a skin and eye irritant.[19][20] It may also cause respiratory irritation.[19]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coats when handling.[21]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or mists.[20][22]

-

Storage: Store in a tightly closed container in a cool, dry place away from moisture to prevent hydrolysis.[22]

Conclusion

Tridodecyl phosphite is a multifunctional organophosphorus compound with well-defined physical and chemical properties. Its high molecular weight, lipophilicity, and ability to act as a potent hydroperoxide scavenger make it an effective stabilizer in non-aqueous systems. However, its susceptibility to hydrolysis necessitates careful handling and formulation. The experimental protocols provided herein offer a framework for its quality assessment, ensuring its reliable performance in demanding research and development applications, including the stabilization of polymers used in advanced drug delivery systems.

References

- Grokipedia. Phosphite ester.

- Taira, K., Mock, W. L., & Gorenstein, D. G. (n.d.). Experimental tests of the stereoelectronic effect at phosphorus: nucleophilic reactivity of phosphite esters. Journal of the American Chemical Society.

- RSC Publishing. The reactivity of phosphate esters. Multiple structure–reactivity correlations for the reactions of triesters with nucleophiles.

- Frontiers. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles.

- Fiveable. Phosphite Ester Definition - Organic Chemistry Key Term.

- chemBlink. CAS # 3076-63-9, Tri-n-dodecyl phosphite.

- National Institutes of Health (NIH), PubChem. Trilauryl phosphite | C36H75O3P | CID 76495.

- Sigma-Aldrich. Triisodecyl phosphite 25448-25-3.

- Tokyo Chemical Industry Co., Ltd. Triisodecyl Phosphite | 25448-25-3.

- LookChem. TRIDECYL PHOSPHITE 2929-86-4 wiki.

- Parchem. Trilauryl phosphite (Cas 3076-63-9).

- National Institutes of Health (NIH), PubChem. Triisodecyl phosphite | C30H63O3P | CID 117488.

- ChemicalBook. TRIDECYL PHOSPHITE - Safety Data Sheet.

- Guidechem. TRIS(TRIDECYL) PHOSPHITE (cas 68610-62-8) SDS/MSDS download.

- Sigma-Aldrich. SAFETY DATA SHEET - TRIOCTADECYL PHOSPHITE.

- Pfaltz & Bauer. SAFETY DATA SHEET - Triisodecyl phosphite 97%.

- ECHEMI. Triisodecyl phosphite SDS, 25448-25-3 Safety Data Sheets.

- National Institutes of Health (NIH), PubChem. Triisotridecyl phosphite | C39H81O3P | CID 22630279.

- Chemdad Co., Ltd. TRIDECYL PHOSPHITE.

- ChemicalBook. TRIS(TRIDECYL) PHOSPHITE | 68610-62-8.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of Triisodecyl Phosphite.

- Vesta Chemicals. Triisodecyl Phosphite - Rostabil TDP.

- Google Patents. WO2011014529A2 - Hydrolytically stable phosphite compositions.

- Shanghai Ohans. comparing tridodecyl phosphite with other high molecular weight phosphite antioxidants for challenging applications.

- Alfa Chemistry. CAS 2929-86-4 Tridecyl phosphite.

- National Center for Biotechnology Information (PMC). Development and Clinical Application of Phosphorus-Containing Drugs.

- Winona State University, OpenRiver. Exploration of hydrolysis pathways of alkyl and aryl phosphites.

- ScienceDirect. determination of phosphite (hpo32- ) in complex environmental samples by ion chromatography coupled with tandem mass spectrometry (ic-ms/ms).

- Vulcanchem. Tridodecyl phosphite (3076-63-9) for sale.

- ResearchGate. Development and Clinical Application of Phosphorus-Containing Drugs.

- ResearchGate. The Hydrolysis of Phosphinates and Phosphonates: A Review.

- PubMed Central. Atropselective Hydrolysis of Chiral Binol-Phosphate Esters Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1.

- Semantic Scholar. Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish.

- PubMed. Development and Clinical Application of Phosphorus-Containing Drugs.

- ResearchGate. Titrimetric method for phosphite determination in agricultural chemical samples.

- BDMAEE. comparing tridodecyl phosphite with other high molecular weight phosphite antioxidants for challenging applications.

- Google Patents. RU2669934C1 - Method for producing triphenyl phosphite.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Trilauryl phosphite | C36H75O3P | CID 76495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. Tridodecyl phosphite (3076-63-9) for sale [vulcanchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Triisodecyl Phosphite | CAS: 25448-25-3) | Vesta Chemicals bv [vestachem.com]

- 7. TRIS(TRIDECYL) PHOSPHITE | 68610-62-8 [chemicalbook.com]

- 8. CAS # 3076-63-9, Tri-n-dodecyl phosphite - chemBlink [chemblink.com]

- 9. cyclohexylamine.net [cyclohexylamine.net]

- 10. openriver.winona.edu [openriver.winona.edu]

- 11. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]

- 12. bdmaee.net [bdmaee.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fiveable.me [fiveable.me]

- 15. researchgate.net [researchgate.net]

- 16. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Page loading... [guidechem.com]

- 20. pfaltzandbauer.com [pfaltzandbauer.com]

- 21. echemi.com [echemi.com]

- 22. chemicalbook.com [chemicalbook.com]

Tridodecyl phosphite solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of Tridodecyl Phosphite in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridodecyl phosphite (TDP), a prominent secondary antioxidant, plays a crucial role in stabilizing polymers and other organic materials against degradation. Its efficacy is intrinsically linked to its solubility and miscibility in various organic media, which dictates its dispersion and interaction with the host material. This technical guide provides a comprehensive overview of the solubility characteristics of tridodecyl phosphite in common organic solvents. While quantitative solubility data is not extensively available in public literature, this guide synthesizes established chemical principles, data on analogous compounds, and field expertise to provide a robust framework for understanding and predicting TDP's solubility. Furthermore, a detailed, self-validating experimental protocol for determining solubility is presented, empowering researchers to ascertain precise solubility parameters for their specific applications.

Introduction to Tridodecyl Phosphite: A Molecular Overview

Tridodecyl phosphite, with the chemical formula C₃₆H₇₅O₃P, is a trialkyl phosphite ester characterized by a central phosphorus atom bonded to three dodecyloxy groups. Its molecular structure, dominated by long, nonpolar alkyl chains, is the primary determinant of its physical and chemical properties, most notably its solubility profile.

Key Physicochemical Properties:

-

Appearance: Clear to light yellow liquid.[1]

-

Molecular Weight: Approximately 647 g/mol .

-

Boiling Point: >300°C.[1]

-

Water Solubility: Insoluble.[1]

The primary industrial application of TDP is as a secondary antioxidant, particularly in polyolefins (polypropylene, polyethylene), PVC, and lubricants.[1] It functions by decomposing hydroperoxides, which are formed during the oxidative degradation of polymers, into non-radical, stable products. This mechanism protects the polymer from chain scission and cross-linking, thereby preserving its mechanical and physical properties. The effectiveness of TDP in these applications is contingent on its ability to be homogeneously dispersed within the polymer matrix, a direct consequence of its solubility in the processing solvents or the molten polymer itself.

Theoretical Framework for Solubility: "Like Dissolves Like"

The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular attractions and the formation of new solute-solvent attractions.

Tridodecyl phosphite is a predominantly nonpolar molecule. While the phosphite ester group possesses some polarity, the three long dodecyl (C12) alkyl chains create a large, nonpolar hydrocarbon character. This structure dictates its solubility behavior in organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Xylene): TDP is expected to exhibit high solubility in nonpolar solvents. The van der Waals forces (specifically, London dispersion forces) between the long alkyl chains of TDP and the hydrocarbon molecules of the solvent are similar in nature and magnitude, leading to favorable mixing and high solubility. Product literature for the closely related trilauryl phosphite confirms its solubility in most common aprotic organic solvents.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): In polar aprotic solvents, TDP is expected to have moderate to good solubility. While these solvents have dipole-dipole interactions, they are also capable of engaging in dispersion forces with the alkyl chains of TDP. Solvents like esters are known to be effective for dissolving other esters.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The solubility of TDP in polar protic solvents is anticipated to be limited. These solvents are characterized by strong hydrogen bonding networks. The large, nonpolar portion of the TDP molecule cannot participate in hydrogen bonding and would disrupt the solvent's structure, making dissolution energetically unfavorable. As the alkyl chain length of an ester increases, its solubility in polar protic solvents generally decreases.[5]

Qualitative Solubility of Tridodecyl Phosphite

Based on the theoretical principles outlined above and information available for analogous long-chain trialkyl phosphites, the following table summarizes the expected qualitative solubility of tridodecyl phosphite in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility of Tridodecyl Phosphite | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible | Strong London dispersion forces between the long alkyl chains of TDP and the aliphatic solvent molecules lead to favorable energetic mixing. |

| Nonpolar Aromatic | Toluene, Xylene | High / Miscible | Similar nonpolar characteristics and strong dispersion force interactions promote solubility. Aromatic solvents can also induce weak dipoles, further aiding dissolution.[1] |

| Halogenated | Dichloromethane | High / Miscible | Although possessing a dipole moment, the overall character allows for effective solvation of large nonpolar molecules through dispersion forces. |

| Ethers | Diethyl Ether, THF | Good | Ethers have some polarity but are also effective at solvating nonpolar compounds. The ether oxygen can act as a hydrogen bond acceptor but lacks a donor.[6] |

| Ketones | Acetone, MEK | Moderate | These solvents are more polar than ethers. The solubility will depend on the balance between the polar-polar interactions of the solvent and the nonpolar nature of TDP. |

| Esters | Ethyl Acetate | Good | "Like dissolves like" principle applies, as both are esters. The alkyl chains of ethyl acetate can interact favorably with the dodecyl chains of TDP. |

| Alcohols | Methanol, Ethanol | Low to Very Low | The strong hydrogen bonding network of alcohols is significantly disrupted by the large nonpolar TDP molecule, making dissolution energetically unfavorable.[5] |

| Water | Water | Insoluble | The extreme polarity and strong hydrogen bonding of water make it a very poor solvent for the large, nonpolar tridodecyl phosphite molecule.[1][4] |

Experimental Determination of Solubility: A Self-Validating Protocol